3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid
CAS No.: 1060814-06-3
Cat. No.: VC18983237
Molecular Formula: C16H30N2O4
Molecular Weight: 314.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060814-06-3 |
|---|---|
| Molecular Formula | C16H30N2O4 |
| Molecular Weight | 314.42 g/mol |
| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)piperazin-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C16H30N2O4/c1-12(2)10-13-11-18(15(21)22-16(3,4)5)9-8-17(13)7-6-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20) |
| Standard InChI Key | RGFHYNUJMYWNSG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises a six-membered piperazine ring with three distinct functional groups:
-
Boc Protection: A tert-butoxycarbonyl group at the 4-position, which prevents unwanted reactions at the nitrogen atom during synthesis.
-
Isobutyl Substituent: A branched alkyl chain at the 2-position, introducing steric bulk that influences conformational dynamics and intermolecular interactions.
-
Propanoic Acid Side Chain: A carboxylic acid group attached via a three-carbon linker, enabling further functionalization through amidation or esterification .
The IUPAC name, 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)piperazin-1-yl]propanoic acid, reflects these substituents’ positions and identities.
Stereochemical Considerations
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves sequential protection, alkylation, and coupling steps:
-
Boc Protection: Reaction of 2-isobutylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
-
Propanoic Acid Introduction: Alkylation of the Boc-protected intermediate with 3-bromopropanoic acid or acryloyl chloride, typically using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance efficiency .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, THF, Et₃N, 0°C → RT, 12 h | 85–90 |
| Alkylation | 3-Bromopropanoic acid, DMF, K₂CO₃, 50°C, 24 h | 70–75 |
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles such as:
-
Purification Complexity: The compound’s polar carboxylic acid group and hydrophobic isobutyl/Boc moieties necessitate multi-step chromatography, increasing production costs.
-
Scale-Up Limitations: Batch processes exhibit lower efficiency compared to continuous-flow microreactor systems, which improve heat transfer and mixing for exothermic reactions .
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s amphiphilic nature results in:
-
Aqueous Solubility: Limited solubility in water (~2.1 mg/mL at 25°C) due to the Boc and isobutyl groups, but enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
-
Thermal Stability: Decomposition above 200°C, with the Boc group cleaving under acidic conditions (e.g., trifluoroacetic acid) .
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 314.42 g/mol |
| LogP (Octanol-Water) | 2.8 (predicted) |
| pKa (Carboxylic Acid) | ~4.5 |
Biological and Pharmacological Relevance
Prodrug Applications
The carboxylic acid moiety facilitates prodrug design via esterification, improving blood-brain barrier permeability. For example, ethyl ester derivatives of similar compounds show 3-fold higher bioavailability in rodent models .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the isobutyl group with smaller alkyl chains (e.g., methyl) reduces steric hindrance, enhancing binding affinity to flat enzymatic pockets. Conversely, bulkier groups improve metabolic stability but may limit membrane permeability.
Table 3: Analog Comparison
| Compound | IC₅₀ (AChE, μM) | LogP |
|---|---|---|
| 2-Methylpiperazin-1-ylpropanoic acid | 12.3 | 2.1 |
| 2-Isobutylpiperazin-1-ylpropanoic acid | 18.9 | 2.8 |
Future Directions and Challenges
Synthetic Methodology Innovations
Adopting photoredox catalysis or enzymatic resolution techniques could address current yield limitations, particularly in introducing chiral centers.
Targeted Drug Delivery Systems
Conjugating the compound to nanoparticle carriers may overcome solubility challenges, enabling central nervous system delivery for neurodegenerative applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume